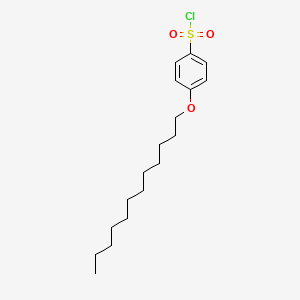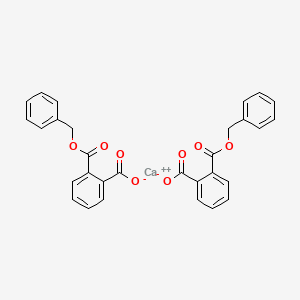
Calcium-Benzyl-Phthalat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium-Benzyl-Phthalat is a compound that belongs to the family of phthalates, which are esters of phthalic acid. Phthalates are primarily used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity . This compound, in particular, is known for its unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Calcium-Benzyl-Phthalat typically involves the reaction of phthalic anhydride with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an esterification process, forming the ester bond between the phthalic acid and benzyl alcohol . The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where phthalic anhydride and benzyl alcohol are mixed with a catalyst. The reaction mixture is then heated to the required temperature, and the product is purified through distillation or other separation techniques to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium-Benzyl-Phthalat undergoes various chemical reactions, including:
Substitution: The benzyl group can also undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various reagents depending on the desired substitution, such as halogens or nitrating agents.
Major Products Formed
Hydrolysis: Phthalic acid and benzyl alcohol.
Oxidation: Benzaldehyde or benzoic acid.
Substitution: Substituted benzyl derivatives.
Applications De Recherche Scientifique
Calcium-Benzyl-Phthalat has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Calcium-Benzyl-Phthalat involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it can interfere with hormone synthesis, transport, and metabolism. It binds to nuclear receptors in different tissues, affecting gene expression and cellular functions . Additionally, it can disrupt calcium signaling pathways, leading to altered cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl Phthalate: Another phthalate ester used as a plasticizer with similar properties but different molecular structure.
Dibutyl Phthalate: A phthalate ester with a butyl group instead of a benzyl group, used in similar applications.
Bis(2-ethylhexyl) Phthalate: A higher molecular weight phthalate used in more demanding applications due to its enhanced properties.
Uniqueness
Calcium-Benzyl-Phthalat is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its benzyl group provides unique reactivity and interaction with biological systems, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C30H22CaO8 |
|---|---|
Poids moléculaire |
550.6 g/mol |
Nom IUPAC |
calcium;2-phenylmethoxycarbonylbenzoate |
InChI |
InChI=1S/2C15H12O4.Ca/c2*16-14(17)12-8-4-5-9-13(12)15(18)19-10-11-6-2-1-3-7-11;/h2*1-9H,10H2,(H,16,17);/q;;+2/p-2 |
Clé InChI |
IJQRJDMNTRRHKB-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)[O-].C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


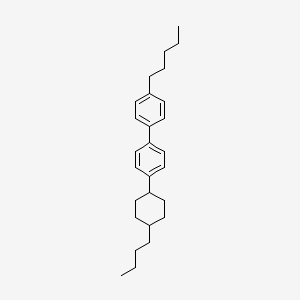
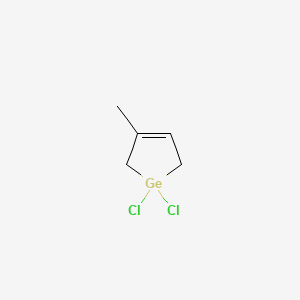
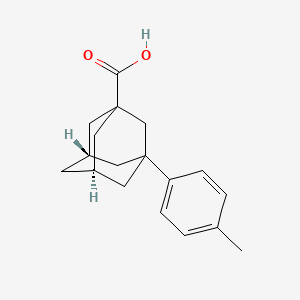
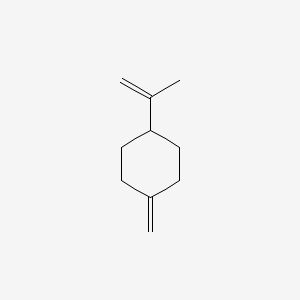
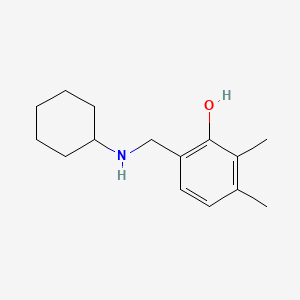
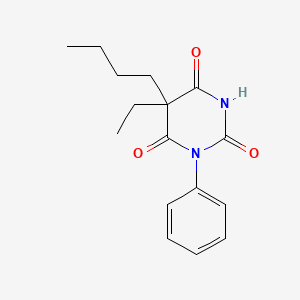

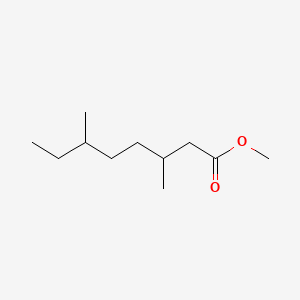
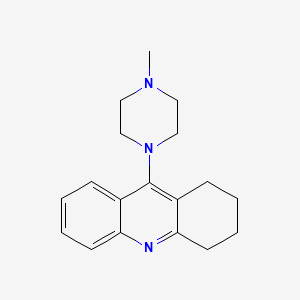
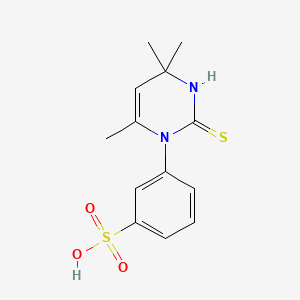
![4,6,7,8-Tetrabromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B13808030.png)

